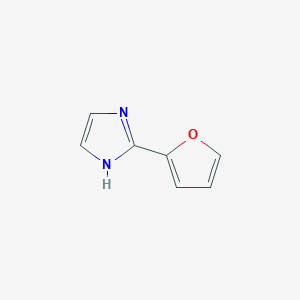

2-(furan-2-yl)-1H-imidazole

Overview

Description

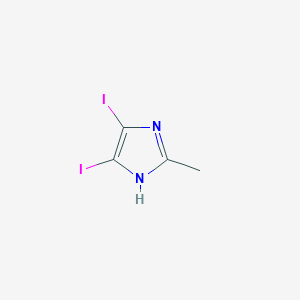

2-(furan-2-yl)-1H-imidazole is a heterocyclic compound that features both a furan ring and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carbaldehyde with an imidazole derivative under acidic or basic conditions . Another approach involves the use of metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted furan and imidazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-(furan-2-yl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its potential anticancer activities, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-(furan-2-yl)-1H-benzimidazole

- 2-(furan-2-yl)-1H-pyrazole

- 2-(furan-2-yl)-1H-pyrrole

Uniqueness

2-(furan-2-yl)-1H-imidazole is unique due to its dual-ring structure, which imparts a combination of properties from both the furan and imidazole rings. This duality enhances its reactivity and broadens its range of biological activities compared to similar compounds .

Properties

IUPAC Name |

2-(furan-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZPJVGOWHZIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349835 | |

| Record name | 2-(furan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89795-49-3 | |

| Record name | 2-(furan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the nickel(II) complex with the FIP ligand interact with calf thymus DNA (ct-DNA)?

A1: The research suggests that the 2 complex interacts with ct-DNA primarily through hydrophobic interactions []. This conclusion is based on several observations:

- Hyperchromism in UV-Vis Absorption: The UV-Vis absorption spectrum of the complex showed an increase in absorbance (hyperchromism) upon the addition of ct-DNA []. This suggests an interaction between the complex and the DNA bases, potentially within the DNA grooves.

- Fluorescence Quenching with Ethidium Bromide: The presence of the 2 complex led to a decrease in the fluorescence intensity of the ethidium bromide (EB)-ct-DNA complex []. This indicates that the nickel(II) complex might be competing with EB for binding sites on the DNA, suggesting a groove binding mode.

- Viscosity Measurements: The viscosity of the ct-DNA solution did not significantly change with increasing concentrations of the 2 complex []. This observation argues against an intercalative binding mode, where the complex would insert itself between DNA base pairs, leading to an increase in DNA viscosity.

Q2: What is the binding affinity of the 2 complex to ct-DNA?

A2: The intrinsic binding constant (Kb) of the 2 complex to ct-DNA was determined to be 1.11 × 10⁵ M⁻¹ []. This value suggests a moderate binding affinity of the complex towards ct-DNA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.